molecular formula C22H19N3O B2900726 N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine CAS No. 313398-27-5

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

Cat. No.: B2900726
CAS No.: 313398-27-5
M. Wt: 341.414
InChI Key: UZCIOXFULNCRQK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinazoline derivatives are used in medicinal chemistry due to their ability to inhibit certain enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 2-aminobenzophenone under acidic conditions to form the quinazoline core. This is followed by methylation and subsequent amination to introduce the 6-methyl and 4-phenyl groups, respectively. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The phenyl and methoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine stands out due to its unique quinazoline core, which imparts distinct biological activities and chemical reactivity. Its structural features allow for diverse modifications, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-8-13-20-19(14-15)21(16-6-4-3-5-7-16)25-22(24-20)23-17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCIOXFULNCRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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